molecular formula C20H25N5O3 B2546648 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838898-40-1

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2546648
CAS No.: 838898-40-1
M. Wt: 383.452
InChI Key: RFCPOFYEHHXOTG-UHFFFAOYSA-N
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Description

8-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine dione derivative characterized by substitutions at positions 1, 3, 7, and 8 of the purine scaffold. The 1,3-dimethyl groups align it with methylxanthines like theophylline and theobromine, while the 7-(2-methoxyethyl) and 8-(dihydroisoquinolinylmethyl) substituents introduce structural complexity that may modulate pharmacological activity, solubility, or receptor selectivity .

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(10-11-28-3)16(21-18)13-24-9-8-14-6-4-5-7-15(14)12-24/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCPOFYEHHXOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction sequence starting from readily available starting materials. A plausible synthetic route may include the formation of the dihydroisoquinoline unit, followed by coupling with a purine derivative. Reaction conditions often require anhydrous solvents, controlled temperatures, and catalysts to facilitate coupling and subsequent functional group modifications.

  • Industrial Production Methods: Industrial production may scale up the laboratory synthesis processes, employing high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield. Purification is usually performed through advanced chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Mechanism of Action

  • Mechanism: The compound exerts its effects through interaction with specific molecular targets, potentially involving binding to enzymes or receptors.

  • Molecular Targets and Pathways: It may influence signaling pathways by modulating enzyme activity or receptor function, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Key Observations:

  • Position 1,3 Substitutions: The 1,3-dimethyl groups mirror theophylline, suggesting possible adenosine receptor antagonism or PDE inhibition .
  • Position 7 Modifications : The 2-methoxyethyl group may enhance solubility compared to methyl or propyl groups in analogues .
  • Position 8 Substituents: The dihydroisoquinolinylmethyl group introduces a bulky, aromatic moiety, contrasting with the dimethoxyphenyl group in the analogue from . This could influence binding to hydrophobic pockets in target proteins .

Hypothesized Pharmacological Implications

  • Adenosine Receptor Binding: The 1,3-dimethyl configuration is critical for A1/A2A receptor antagonism in theophylline . The 8-substituent may alter subtype selectivity.
  • Metabolic Stability : The 2-methoxyethyl group at position 7 could reduce hepatic metabolism compared to shorter alkyl chains, prolonging half-life.

Biological Activity

The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine and isoquinoline structures. Its unique chemical composition suggests potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into the following key components:

  • Purine core : A bicyclic structure that is fundamental in biochemistry.
  • Isoquinoline moiety : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its potential as a therapeutic agent. Key areas of interest include:

  • Antioxidant properties
  • Neuroprotective effects
  • Inhibition of enzymes related to neurodegenerative diseases
  • Antioxidant Activity : The isoquinoline structure is known for its antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .
  • Enzyme Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of neurotransmitters like acetylcholine, potentially improving cognitive function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals
AChE InhibitionIC50 values indicating effective inhibition
MAO InhibitionSignificant inhibition observed
NeuroprotectiveProtective effects on neuronal cells

Case Studies

  • Neuroprotective Study : A study evaluated the neuroprotective effects of similar compounds on PC12 cells. Results indicated that the tested compounds could protect against oxidative stress-induced cell death at concentrations below 12.5 µM .
  • Enzyme Inhibition Study : A series of hybrid compounds were synthesized, including derivatives similar to our compound of interest. Among them, one derivative showed potent inhibition against AChE with an IC50 value of 0.28 µM and against MAO-B with an IC50 value of 0.0029 µM .

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